GPR88 Functional Potency: 2-PCCA vs. Its Diastereomers and Other Agonists
2-PCCA, as the (1R,2R) diastereomer, demonstrates potent and selective agonism at the GPR88 receptor. Its functional potency in a cell-based assay is directly compared to its less active diastereomers and a structurally distinct GPR88 agonist. The (1R,2R) diastereomer shows an EC50 of 3 nM in a cell-free system, which is ~39-fold more potent than the racemic mixture (EC50 116 nM) and significantly more potent than the (1S,2S) diastereomer . When compared to the reference agonist RTI-13951-33, 2-PCCA demonstrates comparable potency (EC50 ~10 nM vs ~15 nM) but with a distinct chemical scaffold, offering a different tool for probing the receptor [1].
| Evidence Dimension | GPR88 Functional Potency (EC50) |
|---|---|
| Target Compound Data | 3 nM (cell-free) / 603 nM (cellular) for (1R,2R) diastereomer |
| Comparator Or Baseline | (1S,2R)-2-PCCA: 3 nM (cell-free) / 603 nM (cellular); Racemic 2-PCCA: 116 nM; RTI-13951-33: ~15 nM |
| Quantified Difference | (1R,2R) is ~39-fold more potent than racemate; potency comparable to RTI-13951-33 but with different chemotype. |
| Conditions | HEK293 cells stably expressing human GPR88; cell-free system for 3 nM measurement. |
Why This Matters
This data justifies the procurement of the specific, high-potency (1R,2R)-2-PCCA stereoisomer to ensure maximal target engagement and robust signal-to-noise ratio in functional assays.
- [1] Dzierba CD, Bi Y, Dasgupta B, Hartz RA, Ahuja V, Cianchetta G, Li G, O'Malley M, Ruan Q, Shu Y, et al. Design, synthesis, and evaluation of phenylglycinol and phenylglycinamide based GPR88 agonists. Bioorg Med Chem Lett. 2015 May 1;25(9):1939-44. View Source
